molecular formula C13H14N2S B2745329 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine CAS No. 2097872-23-4

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine

Cat. No. B2745329
CAS RN: 2097872-23-4
M. Wt: 230.33
InChI Key: LDCLSVXPEVRMRO-UHFFFAOYSA-N
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Description

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, also known as MTP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Catalytic Activity in Ethylene Oligomerization

The electronic influence of the sulfur atom in thienyl groups, related to compounds such as 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, has been studied in the context of ethylene oligomerization. Research demonstrates that the position of the sulfur atom within these thienyl groups significantly affects the catalytic activity of cobalt(II) complexes in converting ethylene to α-olefins, highlighting the compound's potential in industrial applications for selective hydrocarbon production (Bianchini et al., 2007).

Synthesis of Heterocyclic Derivatives

Thieno[3,2-c]pyridine derivatives have been explored for synthesizing various heterocyclic compounds. For instance, transformations starting with cyanothioacetamide have yielded 2-pyridinethiones, which further undergo reactions to produce disulfides, (methylthio)pyridines, and thieno[2,3-b]pyridines, indicating the versatility of such compounds in organic synthesis and potential pharmaceutical development (Paniagua et al., 2010).

Luminescence Properties for Potential Antitumor Applications

The photophysical properties of thieno[3,2-b]pyridine derivatives, including those structurally related to 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, have been studied for their potential as antitumor compounds. Their fluorescence characteristics suggest possible applications in bioimaging and as components in therapeutic agents targeting cancer cells (Carvalho et al., 2013).

Chemical Reactivity and Bonding Patterns

Research into the chemistry of thienopyridines, closely related to the compound of interest, explores the synthesis and reactivity of these molecules. Studies have detailed the elaboration of substituents in such compounds, shedding light on their potential for further chemical modification and application in creating novel materials with specific functional properties (Klemm & Muchiri, 1983).

Coordination Chemistry for Sensor and Spin-State Applications

The coordination chemistry of pyridine-based ligands, similar to 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, has yielded complexes with luminescent lanthanides and iron compounds exhibiting thermal and photochemical spin-state transitions. These findings open avenues for the use of such compounds in sensors and switches at the molecular level (Halcrow, 2005).

properties

IUPAC Name

5-(2-methylpyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-10-8-12(2-5-14-10)15-6-3-13-11(9-15)4-7-16-13/h2,4-5,7-8H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCLSVXPEVRMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine

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